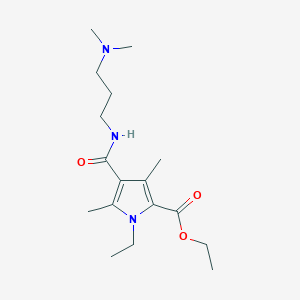

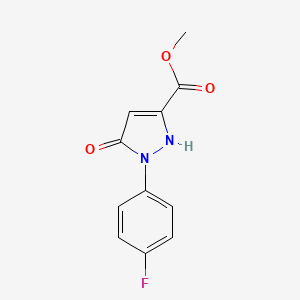

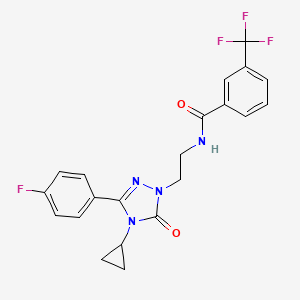

ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , also known by its chemical abbreviation EDC , is a water-soluble carbodiimide. It is typically handled as the hydrochloride salt. EDC plays a crucial role in organic synthesis and bioconjugation reactions. Its primary function lies in activating carboxylic acids for amide bond formation with primary amines. Unlike other carbodiimides, EDC offers the advantage of easy removal of the urea byproduct during the reaction, making it a preferred choice in certain applications .

Synthesis Analysis

EDC can be commercially obtained, but it can also be synthesized. One common method involves coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield EDC .

Molecular Structure Analysis

The molecular formula of EDC is C8H17N3 , with a molar mass of approximately 155.245 g/mol . Its chemical structure consists of an ethyl group, a carbodiimide moiety, and a dimethylaminopropyl group. The key functional group is the activated ester formed during the reaction with carboxylic acids .

Chemical Reactions Analysis

EDC acts as a carboxyl activating agent, facilitating the coupling of carboxylic acids with primary amines. The mechanism involves the creation of an activated ester leaving group. The primary amine attacks the carbonyl carbon of the acid, leading to the formation of an amide bond. EDC is widely used in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates. It can also activate phosphate groups for phosphomonoester and phosphodiester formation .

Physical And Chemical Properties Analysis

Direcciones Futuras

Research on EDC continues to explore its applications in bioconjugation, drug delivery, and chemical biology. Investigating its compatibility with various biomolecules and optimizing reaction conditions will enhance its utility in diverse fields .

: Richard S. Pottorf, Peter Szeto (2001). “1-Ethyl-3-(3’-dimethylaminopropyl)carbodiimide Hydrochloride”. E-EROS Encyclopedia of Reagents for Organic Synthesis. doi: 10.1002/047084289X.re062.

Propiedades

IUPAC Name |

ethyl 4-[3-(dimethylamino)propylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O3/c1-7-20-13(4)14(12(3)15(20)17(22)23-8-2)16(21)18-10-9-11-19(5)6/h7-11H2,1-6H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKKERLAHBHEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCCCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)

![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)

![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)